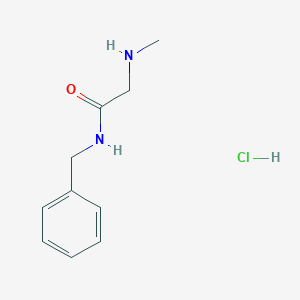

N-Benzyl-2-(methylamino)acetamide hydrochloride

説明

“N-Benzyl-2-(methylamino)acetamide hydrochloride” is a chemical compound . It has a molecular formula of C10H15ClN2O . The compound is related to N-Benzyl-N-methylethanolamine, which is a tertiary benzylamine .

Synthesis Analysis

The synthesis of N-Benzyl-2-(methylamino)acetamide derivatives has been reported in the literature . For instance, twelve derivatives of N-Benzyl-2-acetamidopropionamide have been prepared, incorporating six different heteroatom substituents (chloro, bromo, iodo, oxygen, nitrogen, and sulfur) at the C(3) site .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CN(CC(O)=O)Cc1ccccc1 . This indicates that the molecule consists of a benzyl group attached to a methylaminoacetamide group.

Chemical Reactions Analysis

The compound is related to N-Benzyl-N-methylethanolamine, which has been reported to undergo electrochemical alkoxylation . Additionally, the hydrogenative deprotection of the N-Benzyl protecting group has been facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) with a palladium-on-carbon (Pd/C) catalyst .

科学的研究の応用

Anticonvulsant Activities

N-Benzyl-2-(methylamino)acetamide hydrochloride has been a subject of interest in the context of anticonvulsant activities. Research has indicated its efficacy in providing significant protection against seizures induced by maximal electroshock (MES) in animal models. Specifically, derivatives of N-benzyl 2-acetamidoacetamides, where the 2-acetamido group is altered with different substituents, have shown protection against MES-induced seizures. These findings underscore the importance of the 2-acetamido substituent in the compound's anticonvulsant activity, although it's not absolutely obligatory for seizure prevention (Choi, Stables, & Kohn, 1996). Furthermore, primary amino acid derivatives (PAADs) related to this compound have demonstrated potent activities in established animal models for anticonvulsant effects and neuropathic pain, suggesting a broad spectrum of potential therapeutic applications (King et al., 2011).

Anti-Acetylcholinesterase Activity

This compound derivatives have also been explored for their anti-acetylcholinesterase (anti-AChE) activity. Research highlights the potential of certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, particularly when substituted with bulky moieties or akyl/phenyl groups, leading to a substantial increase in anti-AChE activity. Such findings suggest the significance of these compounds in the development of antidementia agents, considering their affinity and potency as inhibitors of acetylcholinesterase (Sugimoto et al., 1990).

Histamine Receptor Antagonism and Cognitive Enhancement

Certain derivatives of this compound, such as GSK189254, have been studied for their potential as histamine H3 receptor antagonists. These compounds have demonstrated high affinity and selectivity for H3 receptors, offering promising therapeutic potential for the treatment of dementia in Alzheimer's disease and other cognitive disorders. The compound GSK189254, for instance, was shown to improve cognitive performance in preclinical models, suggesting its viability as a therapeutic agent (Medhurst et al., 2007).

作用機序

特性

IUPAC Name |

N-benzyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-11-8-10(13)12-7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMRYGJPYOFHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

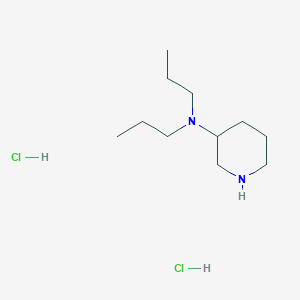

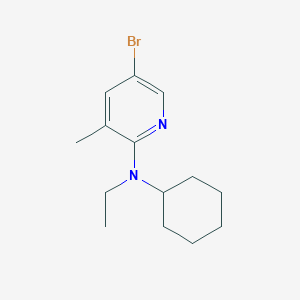

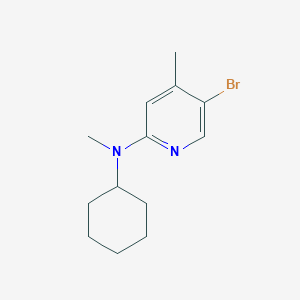

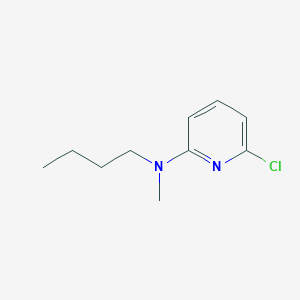

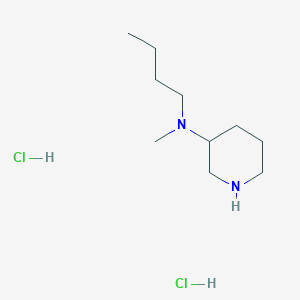

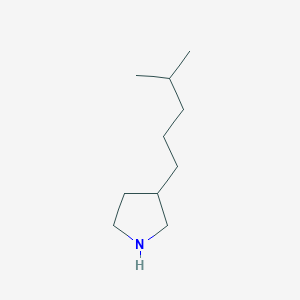

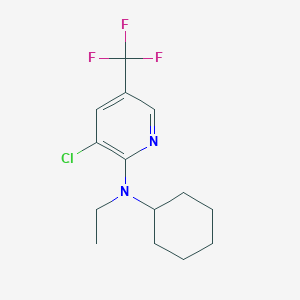

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423992.png)

![3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423996.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)

![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424000.png)

![4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424007.png)

![4-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424008.png)